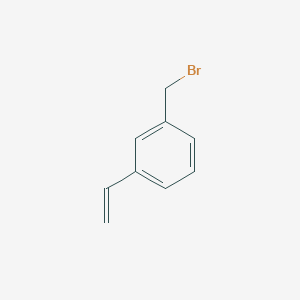

1-(Bromomethyl)-3-ethenylbenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJSNUJPWSKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622039 | |

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-76-8 | |

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Vinylbenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Vinylbenzyl bromide (m-VBB), also known as 3-(bromomethyl)styrene, is a bifunctional monomer of significant interest in polymer and materials science. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl bromide moiety, allows for the synthesis of a wide array of functional polymers with tailored properties. This guide provides a comprehensive overview of the fundamental physicochemical properties of m-VBB, detailed synthetic and polymerization methodologies, and a survey of its applications, offering field-proven insights for researchers and professionals in the field.

While its isomer, 4-vinylbenzyl bromide, has been more extensively studied, m-VBB offers distinct reactivity and steric profiles that can be advantageous in the design of novel polymeric materials. The meta-substitution pattern influences the electronic and steric environment of both the vinyl and benzyl bromide groups, impacting polymerization kinetics and the properties of the resulting polymers.

Physicochemical Properties

A thorough understanding of the fundamental properties of m-VBB is crucial for its effective use in synthesis and material design. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | N/A |

| Molecular Weight | 197.07 g/mol | [1] |

| Density | Not available (Estimated: ~1.4 g/mL at 25 °C) | [2][3] |

| Appearance | Colorless to pale yellow liquid (presumed) | N/A |

Synthesis and Characterization

The synthesis of m-vinylbenzyl bromide typically involves the bromination of a suitable precursor, such as m-methylstyrene. A common and effective method is free-radical bromination.

Synthetic Workflow: Free-Radical Bromination of m-Methylstyrene

Caption: Synthetic workflow for m-vinylbenzyl bromide via free-radical bromination.

Experimental Protocol: Synthesis of m-Vinylbenzyl Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-methylstyrene in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) to the solution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is then added.

-

Initiation and Reaction: The reaction mixture is heated to reflux to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure m-vinylbenzyl bromide.

Characterization

The successful synthesis of m-vinylbenzyl bromide can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is a powerful tool to confirm the structure. Expected signals would include resonances for the vinyl protons (typically in the range of 5-7 ppm with characteristic splitting patterns), aromatic protons (around 7-7.5 ppm), and the benzylic methylene protons adjacent to the bromine atom (a singlet around 4.5 ppm)[4][5][6].

-

¹³C NMR spectroscopy will show distinct signals for the vinyl carbons, aromatic carbons, and the benzylic carbon bearing the bromine atom[4][5][6].

-

-

Infrared (IR) Spectroscopy:

Polymerization of m-Vinylbenzyl Bromide

The vinyl group of m-VBB allows it to undergo polymerization, most commonly via free-radical polymerization, to produce poly(m-vinylbenzyl bromide). This polymer serves as a versatile platform for further functionalization.

Free-Radical Polymerization Workflow

Caption: Workflow for free-radical polymerization of m-vinylbenzyl bromide.

Experimental Protocol: Free-Radical Polymerization of m-VBB

-

Monomer Purification: To prevent premature polymerization, any inhibitor present in the m-VBB monomer should be removed, for instance, by passing it through a column of basic alumina.

-

Reaction Setup: In a Schlenk flask, dissolve the purified m-VBB monomer and a radical initiator (e.g., AIBN) in a suitable solvent like toluene or tetrahydrofuran (THF).

-

Degassing: The solution should be thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles.

-

Polymerization: The reaction mixture is then heated to the appropriate temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified period.

-

Isolation: The resulting polymer is isolated by precipitation into a non-solvent, such as methanol. The precipitate is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

The resulting poly(m-vinylbenzyl bromide) can be further modified through nucleophilic substitution reactions at the benzylic bromide site, leading to a wide range of functional polymers.

Applications in Research and Development

The dual functionality of m-vinylbenzyl bromide makes it a valuable building block in the development of advanced materials.

-

Functional Polymers and Copolymers: Polymers derived from m-VBB can be functionalized to create materials with specific properties, such as ion-exchange resins, membranes, and catalysts[7][8].

-

Graft Copolymers: The reactive benzyl bromide group on the polymer backbone can be used as an initiation site for grafting other polymer chains, leading to the formation of well-defined graft copolymers.

-

Cross-linked Materials: The vinyl group allows for copolymerization with cross-linking agents like divinylbenzene to form insoluble polymer networks, which are useful as sorbents, catalyst supports, and in chromatography[7][8].

-

Bioconjugation: The reactive benzyl bromide can be used to immobilize biomolecules, such as enzymes or antibodies, onto polymer surfaces for applications in biosensors and biocatalysis.

Safety and Handling

m-Vinylbenzyl bromide is expected to have properties similar to other benzyl bromides, which are known to be lachrymatory and skin irritants. Therefore, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It is often supplied with an inhibitor to prevent spontaneous polymerization.

Conclusion

m-Vinylbenzyl bromide is a versatile monomer that offers significant potential for the synthesis of a wide range of functional polymeric materials. Its unique meta-substitution pattern provides a different steric and electronic environment compared to its para-isomer, which can be exploited in the design of novel materials. A thorough understanding of its physicochemical properties, synthetic routes, and polymerization behavior is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this valuable chemical building block.

References

- A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2021). Sains Malaysiana, 50(6), 1767-1773.

-

Benzyl bromide. (n.d.). In SpectraBase. Retrieved February 22, 2026, from [Link]

-

4-Vinylbenzyl bromide. (n.d.). In PubChem. Retrieved February 22, 2026, from [Link]

- Synthesis and Crosslinking Polymerization of some Vinyl- Benzyl-N-Quaternary Salts. (1977).

- Wojciechowska, I., et al. (2022). Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal.

- Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal. (2022).

-

Free Radical Polymerization. (n.d.). In Polymer Science Learning Center. Retrieved February 22, 2026, from [Link]

- Synthesis of Block Copolymer from Dissimilar Vinyl Monomer by Stable Free Radical Polymerization. (2000). Journal of the Korean Chemical Society, 44(3), 231-237.

- Supporting Information for: A Modular Approach to the Functionalisation of Polymersomes. (n.d.). The Royal Society of Chemistry.

- Supporting Information for: Mechanistic Insight into the Reaction of Triarylphosphines with Benzyl Bromides. (2022). The Royal Society of Chemistry.

- Kinetics of Free-Radical Polymerization of Vinylbenzyl-Terminated Macromonomers. (2006). Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 5963-5972.

-

3-Bromobenzyl bromide. (n.d.). In PubChem. Retrieved February 22, 2026, from [Link]

- Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. (2024, August 29). Medium.

Sources

- 1. 3-Vinylbenzene bromide | C8H8Br- | CID 18763492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromostyrene 3,5-di-tert-butylcatechol 0.05 inhibitor, 97 2039-82-9 [sigmaaldrich.com]

- 3. 3-溴苯乙烯 97%, contains 0.1% 3,5-di-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. ukm.my [ukm.my]

- 8. Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal - PMC [pmc.ncbi.nlm.nih.gov]

1-(Bromomethyl)-3-ethenylbenzene CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Bifunctional molecules, in particular, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of 1-(Bromomethyl)-3-ethenylbenzene (also known as 1-(bromomethyl)-3-vinylbenzene), a valuable reagent possessing two distinct reactive moieties: a benzylic bromide and a vinyl group. While this compound holds significant potential, publicly available data regarding its specific synthesis and applications remains somewhat limited. This guide, therefore, consolidates the available information on its properties and supplier details, and extrapolates potential synthetic and application strategies based on the well-established reactivity of its functional groups.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₉Br. Its structure features a benzene ring substituted with a bromomethyl group and an ethenyl (vinyl) group at the meta position.

CAS Number: 91041-76-8

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 197.07 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations. A common strategy would involve the radical bromination of the methyl group of 3-vinyltoluene.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via benzylic bromination of 3-vinyltoluene.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on the well-known Wohl-Ziegler bromination. This protocol has not been experimentally validated for this specific substrate and should be optimized with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a sunlamp), dissolve 3-vinyltoluene in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: The reaction mixture is heated to reflux while being irradiated with the light source to initiate and sustain the radical chain reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile building block in several areas of chemical research.

Polymer Chemistry

The vinyl group of this compound can participate in polymerization reactions, while the bromomethyl group can serve as a site for post-polymerization modification or as an initiator for certain types of polymerization.

-

Monomer in Polymer Synthesis: It can be used as a monomer or comonomer in addition polymerization to create polymers with pendant bromomethyl groups. These reactive sites can be subsequently functionalized to introduce a variety of chemical moieties, leading to materials with tailored properties.

-

Initiator for Atom Transfer Radical Polymerization (ATRP): The benzylic bromide functionality is a known initiator for ATRP, a controlled radical polymerization technique. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Organic Synthesis and Medicinal Chemistry

The two reactive centers of this compound can be addressed selectively, making it a useful scaffold for the synthesis of complex molecules. The introduction of bromine into molecular structures is a known strategy in drug design to enhance properties such as binding affinity and metabolic stability.

-

Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki, Stille) to form new carbon-carbon bonds.

-

Nucleophilic Substitution: The highly reactive benzylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbanions.

Supplier Information

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the purchased material.

| Supplier | Product Name | CAS Number |

| AA BLOCKS, INC. | This compound | 91041-76-8 |

| BLD Pharmatech | 1-(Bromomethyl)-3-vinylbenzene | 91041-76-8 |

| Sigma-Aldrich | This compound | 91041-76-8 |

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the known hazards of similar benzylic bromides, this compound should be handled with extreme care. It is likely to be corrosive, a lachrymator, and harmful if inhaled, swallowed, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Due to the limited availability of specific literature for this compound, this reference list includes sources for related compounds and general synthetic methodologies.

-

AA BLOCKS, INC. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Vinylbenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzyl bromide is a versatile bifunctional molecule, incorporating both a reactive benzylic bromide and a polymerizable vinyl group. This unique structure makes it a valuable monomer and intermediate in the synthesis of a wide array of functional polymers, resins, and specialized organic compounds. Its utility in drug development and material science is often predicated on its solubility characteristics in various organic media, which governs reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 3-vinylbenzyl bromide in organic solvents. It is designed to equip researchers and scientists with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. The guide will delve into the theoretical principles governing solubility, the intrinsic factors of 3-vinylbenzyl bromide that influence its dissolution, a detailed experimental protocol for solubility determination, and essential safety and handling considerations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are present in all molecules and are the primary forces of attraction in nonpolar compounds.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[1]

The solubility of 3-vinylbenzyl bromide in a particular organic solvent will depend on the balance of these forces between the solute and the solvent.

Factors Influencing the Solubility of 3-Vinylbenzyl Bromide

The molecular structure of 3-vinylbenzyl bromide provides key insights into its expected solubility:

-

Aromatic Ring: The benzene ring is a large, nonpolar component, suggesting good solubility in nonpolar and moderately polar aromatic solvents due to favorable van der Waals interactions.

-

Vinyl Group: The vinyl group is also nonpolar and contributes to the compound's affinity for nonpolar solvents.

-

Bromomethyl Group (-CH2Br): This is a polar functional group due to the electronegativity difference between carbon and bromine. This group introduces a dipole moment to the molecule, which can lead to favorable dipole-dipole interactions with polar solvents. However, the presence of a single polar group on a larger nonpolar backbone means the overall polarity of the molecule is relatively low.

Based on these structural features, 3-vinylbenzyl bromide is expected to be:

-

Highly soluble in nonpolar and moderately polar solvents such as toluene, benzene, diethyl ether, chloroform, and ethyl acetate.

-

Sparingly soluble to insoluble in highly polar protic solvents like water and ethanol, as the energy required to disrupt the strong hydrogen bonding network of these solvents is not sufficiently compensated by the formation of weaker dipole-dipole interactions with 3-vinylbenzyl bromide.

-

Potentially soluble in polar aprotic solvents like acetone and dimethylformamide (DMF), which can engage in dipole-dipole interactions without the presence of strong hydrogen bonding networks.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of 3-vinylbenzyl bromide is crucial for reproducible research. The following protocol outlines a common and reliable method.

Objective: To determine the solubility of 3-vinylbenzyl bromide in a range of organic solvents at a specified temperature.

Materials:

-

3-Vinylbenzyl bromide (high purity)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification[2][3]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-vinylbenzyl bromide to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of 3-vinylbenzyl bromide in the filtered solution using a validated analytical method such as HPLC or GC.[2][3]

-

Prepare a series of standard solutions of 3-vinylbenzyl bromide of known concentrations in the respective solvent to create a calibration curve.

-

Analyze the filtered sample and determine its concentration by comparing its response to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

The following diagram illustrates the experimental workflow for determining the solubility of 3-vinylbenzyl bromide.

Caption: Experimental workflow for determining the solubility of 3-vinylbenzyl bromide.

Data Summary

The following table provides a template for summarizing the experimentally determined solubility of 3-vinylbenzyl bromide in various organic solvents at a standard temperature (e.g., 25 °C). Researchers can populate this table with their own data.

| Solvent Classification | Solvent | Solubility ( g/100 mL) at 25 °C |

| Nonpolar | Hexane | |

| Toluene | ||

| Polar Aprotic | Diethyl Ether | |

| Ethyl Acetate | ||

| Acetone | ||

| Dichloromethane | ||

| Chloroform | ||

| Dimethylformamide (DMF) | ||

| Polar Protic | Methanol | |

| Ethanol | ||

| Water |

The following diagram illustrates the expected solubility of 3-vinylbenzyl bromide based on its chemical structure and solvent polarity.

Caption: Relationship between 3-vinylbenzyl bromide's structure and its expected solubility.

Analytical Techniques for Quantification

Accurate quantification of 3-vinylbenzyl bromide is essential for determining its solubility. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

High-Performance Liquid Chromatography (HPLC): This is a versatile technique suitable for a wide range of organic compounds. A reversed-phase C18 column is often effective, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[3] Detection is typically performed using a UV detector, as the aromatic ring of 3-vinylbenzyl bromide absorbs UV light.

-

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like 3-vinylbenzyl bromide. A nonpolar or moderately polar capillary column is typically used.[4] Flame Ionization Detection (FID) is a common and robust detection method for this compound.

Safety and Handling

3-Vinylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[5]

-

Health Hazards: It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] It is light and air-sensitive and should be stored under an inert atmosphere. The recommended storage temperature is typically 2-8 °C.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

Sources

- 1. chem.ws [chem.ws]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. osha.gov [osha.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. grokipedia.com [grokipedia.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vinyl bromide [chemister.ru]

- 14. 3-Vinylbenzene bromide | C8H8Br- | CID 18763492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbull.com [chemicalbull.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. 4-Vinylbenzyl bromide | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Vinylbenzyl Bromide (stabilized with TBC, ~90%) [lgcstandards.com]

- 21. agilent.com [agilent.com]

- 22. rsc.org [rsc.org]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. chemimpex.com [chemimpex.com]

Technical Guide: Comparative Reactivity of Benzyl Chloride and Benzyl Bromide Derivatives

The following technical guide details the reactivity, handling, and strategic application of benzyl chloride versus benzyl bromide derivatives.

Executive Summary

In medicinal chemistry and process development, the choice between benzyl chloride (BnCl ) and benzyl bromide (BnBr ) is rarely arbitrary. While both serve as electrophilic benzylating agents, their kinetic profiles differ by orders of magnitude.

BnBr is the "kinetic power tool"—essential for sterically hindered substrates or acid-sensitive conditions where rapid conversion at lower temperatures is required. BnCl is the "thermodynamic workhorse"—more stable, less lachrymatory, and significantly cheaper, but often requiring forcing conditions (heat, strong catalysis) that can degrade sensitive APIs. This guide provides the mechanistic grounding and self-validating protocols to navigate this decision.

Mechanistic Foundations: The Leaving Group Differential

The reactivity disparity stems fundamentally from the carbon-halogen bond strength and the stability of the leaving group.

Bond Dissociation Energy (BDE) & Kinetics

The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (

| Parameter | Benzyl Chloride (BnCl) | Benzyl Bromide (BnBr) | Impact on Reactivity |

| Bond Length | ~1.79 Å | ~1.97 Å | Longer bond = easier heterolysis. |

| Bond Energy (BDE) | ~285 kJ/mol | ~254 kJ/mol | BnBr bond breaks ~30 kJ/mol easier. |

| Leaving Group pKa | -7 (HCl) | -9 (HBr) | |

| Relative | 1 (Reference) | ~30–50x Faster | BnBr reacts minutes vs. hours for BnCl . |

The / Duality

Benzyl halides are unique because they efficiently access both nucleophilic substitution pathways:

-

Acceleration: The transition state is stabilized by the adjacent

- Access: The resulting benzylic carbocation is resonance-stabilized.

Crucial Insight: Because BnBr ionizes much faster than BnCl , it promotes

Strategic Decision Logic (Workflow)

The following decision tree illustrates the logical selection process for process chemists.

Figure 1: Decision matrix for selecting benzyl halides in synthesis. Note that Finkelstein conditions offer a hybrid approach.

Experimental Protocols

The "Finkelstein Switch" (In Situ Activation)

Instead of buying expensive and unstable benzyl bromide, you can generate it in situ from benzyl chloride using catalytic sodium iodide (NaI).

Mechanism:

- The iodide acts as a nucleophilic catalyst, displacing Cl to form the hyper-reactive Benzyl Iodide, which is then immediately consumed by the target nucleophile.

Protocol:

-

Solvent: Dissolve Benzyl Chloride (1.0 equiv) and Target Nucleophile (1.1 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

-

Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv).

-

Note: If stoichiometric conversion is needed, use 1.0 equiv NaI.

-

-

Reaction: Reflux.

-

Self-Validation (TLC):

-

Monitor the disappearance of BnCl.

-

Visual Cue: The precipitation of NaCl (white solid) confirms the halogen exchange is occurring (driving force).

-

TLC Shift: Benzyl Iodide/Bromide intermediates often have distinct

values and stain differently (often turning brown/purple rapidly with anisaldehyde/heat) compared to the stable chloride.

-

Safety & Neutralization (Self-Validating)

Benzyl bromide is a potent lachrymator (tear gas). Spills or unquenched reaction mixtures can evacuate a laboratory.

Neutralization Protocol (Thiosulfate Method): Do not wash glassware directly with water (hydrolysis creates HBr gas).

-

Prepare Quench: Saturated aqueous Sodium Thiosulfate (

). -

Validation: Add a few drops of the reaction mixture to the quench.

-

The lachrymatory effect should vanish immediately upon contact.

-

-

Cleaning: Rinse all syringes/flasks with the thiosulfate solution before exposing them to the open lab air.

Case Study: Drug Development Application

Benzylpenicillin (Penicillin G) Esterification

In the semi-synthesis of Penicillin derivatives, protecting the carboxylic acid is often required.

-

The Challenge: The

-lactam ring of penicillin is highly sensitive to harsh acidic/basic conditions and heat. Using Benzyl Chloride would require high temperatures ( -

The Solution: Researchers utilize Benzyl Bromide in DMF at room temperature.[1]

-

Outcome: The higher reactivity of BnBr allows the esterification to proceed at

C, preserving the pharmacophore. The benzyl ester is later removed via catalytic hydrogenation (

References

-

Bond Dissociation Energies & Kinetics

-

Loudon, G. M. "Organic Chemistry."[2] (Provides foundational BDE data: C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol).

-

Conant, J. B., & Kirner, W. R.[3] (1924). "The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides." Journal of the American Chemical Society.[3] (Classic study establishing the ~30-50x rate increase for benzylic bromides vs chlorides).

-

-

Finkelstein Reaction Mechanism

- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

-

Safety & Neutralization

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Protocols for lachrymator neutralization).

-

-

Penicillin Synthesis Applications

Sources

Stability of Bromomethyl Styrene Monomers at Room Temperature

This technical guide details the stability, degradation mechanisms, and handling protocols for bromomethyl styrene (BMS) monomers, specifically focusing on the 3- and 4-vinylbenzyl bromide (VBB) isomers.[1]

Executive Summary

Bromomethyl styrene (BMS), commonly known as vinylbenzyl bromide (VBB), presents a unique stability challenge due to its dual functionality: a polymerizable styrenic double bond and a reactive benzylic bromide electrophile.[1] At room temperature (20–25°C), BMS is metastable .[1] While it does not instantaneously decompose, it is prone to two distinct degradation pathways: thermal auto-polymerization and hydrolytic degradation .[1]

Without active stabilization (inhibitors) and proper environmental controls, BMS monomers can undergo uncontrolled polymerization or hydrolysis within days. With proper inhibition (e.g., tert-butylcatechol) and refrigeration (4°C), stability can be extended to 6–12 months.[1]

Chemical Nature & Reactivity Profile

The instability of BMS stems from the synergistic reactivity of its two functional groups.

The Styrenic Double Bond (Polymerization Risk)

Like styrene, BMS undergoes thermal auto-polymerization.[1] This is initiated by the formation of a Diels-Alder adduct between two monomer units, which subsequently generates initiating radicals.

-

Risk: Exothermic runaway.[1][2] As polymerization proceeds, viscosity increases (Trommsdorff effect), limiting heat dissipation and accelerating the reaction.

-

Kinetics: The activation energy (

) for VBB polymerization is approximately 20 kJ/mol lower than that of unsubstituted styrene, making it more reactive and prone to polymerization at lower temperatures.[3]

The Benzylic Bromide (Degradation Risk)

The C-Br bond is activated by the adjacent aromatic ring, making it a potent electrophile.

-

Hydrolysis: In the presence of moisture, the bromide is displaced by water (via

or -

Photolysis: Exposure to UV light can homolyze the C-Br bond, generating benzyl radicals that initiate polymerization or oxidative degradation.[1]

Degradation Mechanisms (Visualization)

The following diagram outlines the competing degradation pathways that compromise BMS stability at room temperature.

Figure 1: Competing degradation pathways for Bromomethyl Styrene. Note the feedback loop where hydrolysis generates HBr, which can accelerate cationic polymerization.

Stability Factors & Data

Temperature Dependence

The rate of auto-polymerization doubles approximately every 10°C increase.

-

< 4°C: Negligible polymerization (if inhibited).[1] Recommended storage.

-

20–25°C (RT): Slow polymerization (0.1 – 1.0% conversion per week depending on inhibitor).[1]

-

> 40°C: Rapid depletion of inhibitor; high risk of gelation.

Inhibitor Systems

Commercial BMS is typically stabilized with 4-tert-butylcatechol (TBC) at 100–500 ppm.[1]

-

Mechanism: TBC acts as a radical scavenger.[1] However, it is a synergistic inhibitor that requires dissolved oxygen to function effectively. It converts carbon-centered radicals into stable phenoxy radicals.[1]

-

Critical Constraint: Storing TBC-inhibited monomers under a pure nitrogen atmosphere strips the dissolved oxygen, rendering the TBC ineffective and increasing polymerization risk.

Light & Moisture[1]

-

Light: BMS turns yellow/orange upon UV exposure due to bromine liberation.[1]

-

Moisture: Even atmospheric humidity can initiate hydrolysis.[1] The generated HBr is autocatalytic.

Handling & Storage Protocols

To ensure monomer integrity for drug development applications, follow this strict decision workflow.

Storage Protocol[4][5]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Do NOT store under inert gas (N2/Ar) for long periods if relying on TBC.[1] Maintain a headspace of dry air.[4][5]

-

Container: Amber glass or opaque HDPE to block UV light.[1]

-

Moisture Control: Seal caps tightly with Parafilm; use a desiccator if possible.[1]

Purification (Before Polymerization)

Commercial BMS contains TBC, which must be removed before controlled radical polymerization (e.g., RAFT, ATRP) to ensure reproducible kinetics.[1]

Method A: Basic Alumina Filtration (Recommended) [1]

-

Prepare a small column packed with basic alumina.[1]

-

Pass the BMS monomer through the column neat (or diluted in non-polar solvent).

-

Result: TBC (phenolic) binds to the alumina; purified BMS elutes.

-

Caution: Use immediately. Uninhibited monomer at RT can polymerize within hours.[1]

Method B: Washing

-

Wash monomer with 0.5M NaOH (aq) (3x) to deprotonate and extract TBC.[1]

-

Wash with distilled water (3x) to remove base.[1]

-

Dry over MgSO4.

-

Risk: Introduces moisture; requires thorough drying to prevent hydrolysis.[1]

Operational Workflow Diagram

Figure 2: Decision tree for the reception, storage, and preparation of BMS monomers.

Quality Control (Self-Validating Protocol)

Before using BMS in sensitive drug delivery polymer synthesis, validate purity using 1H NMR (Chloroform-d) .

| Feature | Chemical Shift ( | Diagnostic Value |

| Vinyl Protons | 5.3 (d), 5.8 (d), 6.7 (dd) | Sharp peaks indicate monomer.[1] Broadening indicates polymer.[1] |

| Benzylic CH2 | ~4.5 ppm (s) | Sharp singlet = Intact BMS.[1] |

| Hydrolysis Impurity | ~4.7 ppm (s) | Shifted singlet indicates Vinylbenzyl Alcohol.[1] |

| Polymer Backbone | 1.2 – 2.0 ppm (broad) | Presence indicates thermal auto-polymerization.[1] |

Acceptance Criteria:

-

Vinyl region integration vs. Aromatic region integration is 3:4.[1]

-

No visible broad peaks in the aliphatic region.

-

Monomer is a clear, colorless to pale yellow liquid.[1]

References

-

Polymer Chemistry (RSC) . "Thermal and living anionic polymerization of 4-vinylbenzyl piperidine." (Discusses thermal kinetics of VBB derivatives).

-

Plastics Europe . "Styrene Monomer: Safe Handling Guide." (Standard industry protocols for styrenic monomer inhibition and TBC/Oxygen relationship).

-

LGC Standards . "4-Vinylbenzyl Bromide (stabilized with TBC) Product Data." (Storage temp and stabilizer data). [1]

-

MDPI . "Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization." (Context on VBB reactivity in polymerization). [1]

-

NIH PubChem . "4-Vinylbenzyl bromide Compound Summary."[1] (Physical properties and safety data).

Sources

- 1. 4-Vinylbenzyl bromide | C9H9Br | CID 640269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00763H [pubs.rsc.org]

- 4. cpchem.com [cpchem.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Bromomethyl)-3-ethenylbenzene in Materials Science

Introduction: The Unique Duality of a Functional Monomer

In the landscape of materials science, the design and synthesis of polymers with precisely controlled architectures and functionalities are paramount for developing next-generation materials.[1][2] 1-(Bromomethyl)-3-ethenylbenzene, also commonly known as 3-vinylbenzyl bromide (3-VBB), stands out as a uniquely versatile monomer. Its structure is deceptively simple, yet it harbors a powerful duality: a polymerizable vinyl group and a reactive bromomethyl group. This bifunctionality allows it to be a cornerstone in the creation of a vast array of functional polymers, from well-defined linear chains to complex architectures like star polymers and polymer brushes.[3][4]

This guide provides an in-depth exploration of this compound's role in advanced polymer synthesis. We will delve into its application in controlled radical polymerization techniques, its utility as a scaffold for post-polymerization modification, and its resulting impact on the development of novel materials for diverse fields such as drug delivery, advanced coatings, and nanotechnology.[5][6]

Physicochemical Properties

A foundational understanding of the monomer's properties is critical for its effective use in synthesis.

| Property | Value |

| Synonyms | 3-Vinylbenzyl bromide, 3-(Bromomethyl)styrene |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~105-107 °C at 5 mmHg |

| Density | ~1.37 g/mL at 25 °C |

Note: These values are approximate and can vary slightly based on purity and measurement conditions.

The Core of Versatility: Polymerization and Functionalization

The true power of this compound lies in its dual reactivity, which can be strategically exploited in two primary ways:

-

Direct Polymerization: The vinyl group readily participates in various polymerization reactions, incorporating the reactive bromomethyl group along the polymer backbone.

-

Post-Polymerization Modification: The resulting polymer, poly(this compound), serves as a versatile scaffold where the pendant bromomethyl groups act as anchor points for a wide range of chemical transformations.[7][8]

This dual nature is a key advantage, allowing for the synthesis of functional materials that would be otherwise difficult to achieve by polymerizing monomers that already contain the desired functional group, which might interfere with the polymerization process itself.[8]

Caption: Dual reactivity of this compound.

Controlled Radical Polymerization: Architecting Macromolecules

To create well-defined polymers with predictable molecular weights and low dispersity, controlled/"living" radical polymerization (CRP) techniques are essential.[3][9] this compound is an excellent monomer for two of the most powerful CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing styrenic monomers, and this compound is no exception.[9][10] The process relies on a reversible equilibrium between active (propagating) radical species and dormant species, mediated by a transition metal complex (typically copper-based).[11] This maintains a low concentration of radicals at any given time, significantly reducing termination reactions and allowing for controlled chain growth.[11]

Causality in ATRP Protocol Design:

-

Initiator Choice: While the monomer itself has a bromomethyl group, an external initiator like (1-bromoethyl)benzene is typically used to initiate the polymerization of the vinyl groups.[11] This ensures that all chains start growing simultaneously, which is crucial for achieving a narrow molecular weight distribution.[3]

-

Catalyst System: The choice of ligand for the copper catalyst (e.g., a bipyridine derivative) is critical as it tunes the catalyst's activity and solubility, directly impacting the polymerization kinetics and control.[9]

-

Solvent and Temperature: Anhydrous solvents are used to prevent side reactions. The temperature is optimized to ensure an appropriate rate of polymerization without causing thermal self-initiation or catalyst degradation.

Experimental Protocol: ATRP of this compound

-

Reagent Preparation:

-

Styrene inhibitor is removed by passing through a column of basic alumina.

-

This compound is used as received or purified by vacuum distillation.

-

Copper(I) bromide (CuBr) is purified by washing with acetic acid and ethanol, then dried under vacuum.

-

The ligand, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), initiator (1-bromoethyl)benzene, and solvent (e.g., anisole) are used as received.[11]

-

-

Reaction Setup:

-

To a Schlenk flask, add CuBr (1 eq) and dNbpy (2 eq).

-

Seal the flask, and perform three cycles of vacuum/inert gas (argon or nitrogen) backfill to remove oxygen.

-

Add the monomer, this compound (e.g., 100 eq), and anisole via degassed syringes.

-

Stir the mixture to allow the catalyst complex to form.

-

Inject the initiator, (1-bromoethyl)benzene (1 eq), to start the polymerization.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath (e.g., 90 °C).

-

Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight (by GPC).

-

-

Termination and Purification:

-

After reaching the desired conversion, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

-

Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.[11]

-

Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[11]

-

Caption: General workflow for ATRP synthesis of poly(this compound).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT is another highly versatile CRP technique that is compatible with a wide range of monomers, including styrenics.[12][13] It controls polymerization by using a chain transfer agent (CTA), typically a thiocarbonylthio compound.[14] The propagating radical adds to the CTA, forming an intermediate that can fragment to release a new radical, effectively transferring the growing chain. This rapid exchange process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity.[14]

Advantages for 3-VBB: RAFT is particularly well-suited for this compound as it avoids the use of metal catalysts, which can sometimes cause side reactions with the benzylic bromide.[14] The choice of CTA is crucial and must be matched to the monomer class for effective control.[12] For styrenic monomers like 3-VBB, dithiobenzoates or trithiocarbonates are effective CTAs.[12][15]

Post-Polymerization Modification: A Gateway to Functionality

The true elegance of using this compound is realized after polymerization. The resulting poly(this compound) is a reactive scaffold. The pendant bromomethyl groups are excellent electrophilic sites for nucleophilic substitution reactions, allowing for the introduction of a virtually limitless variety of functional groups.[14]

Common Modification Reactions:

-

Azide Substitution: Reaction with sodium azide (NaN₃) yields a poly(vinylbenzyl azide), a key precursor for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Quaternization: Amines can react with the bromomethyl groups to form quaternary ammonium salts, creating cationic polyelectrolytes used in applications like gene delivery or antimicrobial surfaces.

-

Ether and Ester Formation: Alkoxides and carboxylates can displace the bromide to form ether or ester linkages, respectively, allowing for the attachment of a wide range of molecules.

-

Thiol-ene/Thiol-yne Chemistry: Conversion to a thiol-containing polymer opens up possibilities for subsequent thiol-ene or thiol-yne "click" reactions.[16]

Caption: Post-polymerization modification pathways.

Applications in Materials Science

The functional polymers derived from this compound are enabling innovations across numerous scientific and technological domains.

-

Biomedical Applications: Polymers functionalized with biocompatible moieties like polyethylene glycol (PEG) or with specific targeting ligands are used to create drug delivery nanoparticles and bioconjugates.[2][5][8]

-

Functional Surfaces and Coatings: Grafting these polymers from surfaces (e.g., silicon wafers, nanoparticles) allows for precise control over surface properties like wettability, adhesion, and bio-fouling resistance.[1][4]

-

Advanced Membranes: Incorporating these polymers into membrane structures can introduce specific functionalities for enhanced separation processes or sensing capabilities.

-

Electronics and Energy: Functional polymers serve as key components in flexible electronics, sensors, and energy storage devices.[6][17]

Characterization

A multi-technique approach is essential to validate the synthesis and modification of these polymers.

| Technique | Purpose |

| ¹H NMR Spectroscopy | Confirms monomer conversion, polymer structure, and successful post-polymerization modification by observing the appearance/disappearance of characteristic proton signals (e.g., the -CH₂Br signal at ~4.5 ppm).[18] |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer, providing a measure of the control achieved during polymerization.[19] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups introduced during post-polymerization modification (e.g., the strong azide stretch at ~2100 cm⁻¹).[20] |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing insight into the thermal properties of the final material.[21] |

Conclusion and Future Outlook

This compound is more than just a monomer; it is a powerful building block that provides an efficient and versatile platform for the design of advanced functional polymers. Its unique ability to be readily polymerized via controlled radical techniques and subsequently modified through robust chemical reactions makes it an invaluable tool for materials scientists. As the demand for "smart" and precisely engineered materials grows, the strategic application of this dual-functionality monomer will continue to drive innovation in fields ranging from therapeutic delivery systems to next-generation electronic devices.

References

-

PubChem. 1-(Bromomethyl)-3-ethylbenzene. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). MDPI. Available from: [Link]

-

PubChem. Benzene, 1-bromo-3-ethyl-. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency. Benzene, ethenyl-, polymer with 1,3-butadiene, brominated. Available from: [Link]

-

Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications. Available from: [Link]

-

Zhang, Y., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. Available from: [Link]

-

Olad, A., et al. (2015). Synthesis and Characterization of New Polymers from Adenopus breviflorus benth oil, Styrene and Divinyl benzene by Cationic Polymerization. ResearchGate. Available from: [Link]

-

Ghosh, S., et al. (2023). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. PMC. Available from: [Link]

-

Al-Malaika, S., et al. (2022). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PMC. Available from: [Link]

-

Fantin, M. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia MDPI. Available from: [Link]

-

Theato, P., et al. (2021). Synthesis and Post‐Polymerization Modification of Defined Functional Poly(vinyl ether)s. Macromolecular Rapid Communications. Available from: [Link]

-

Valdebenito, A., et al. (2022). Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. PMC. Available from: [Link]

-

Nasirtabrizi, M.H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. Available from: [Link]

-

Wikipedia. Atom transfer radical polymerization. Available from: [Link]

-

Graduate School of Materials Science in Mainz. Functional Polymers. Available from: [Link]

-

Le, C., et al. (2025). Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density. RSC Publishing. Available from: [Link]

-

Matyjaszewski, K. (2020). Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available from: [Link]

-

Al-Harthi, M., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journals. Available from: [Link]

-

Kong, L. (2025). Research and Application of Functional Polymer Materials in Flexible Electronics. ResearchGate. Available from: [Link]

-

Hult, A., et al. (n.d.). Atom transfer radical polymerization from multifunctional substrates. Diva-portal.org. Available from: [Link]

-

Mathew, M., et al. (2020). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana. Available from: [Link]

-

Zhang, L., et al. (2017). RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. MDPI. Available from: [Link]

-

Encyclopedia.pub. Functional Polymer Materials for Energy Applications. Available from: [Link]

-

He, T., et al. (2007). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules. Available from: [Link]

-

MDPI. Special Issue : Preparation, Properties and Applications of Functional Polymers. Available from: [Link]

-

Kapishon, V., et al. (2022). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. RSC Publishing. Available from: [Link]

Sources

- 1. Functional Polymers | GSE Mainz [mainz.uni-mainz.de]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. d-nb.info [d-nb.info]

- 8. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. RAFT Polymerization [sigmaaldrich.com]

- 13. RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference [mdpi.com]

- 14. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 15. Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. ukm.my [ukm.my]

- 20. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) [mdpi.com]

- 21. researchgate.net [researchgate.net]

Storage requirements for light-sensitive benzyl bromide monomers

An In-Depth Technical Guide: Optimal Storage and Handling of Light-Sensitive Benzyl Bromide Monomers for High-Purity Applications

Introduction: The Duality of Benzyl Bromide's Reactivity

Benzyl bromide (C₆H₅CH₂Br) is a cornerstone reagent in modern organic synthesis, prized for its utility in introducing the benzyl protecting group to alcohols, carboxylic acids, and amines.[1][2] This reactivity, primarily driven by the lability of the benzylic carbon-bromine bond, makes it an efficient alkylating agent.[2] However, the very characteristics that make benzyl bromide so useful also render it susceptible to degradation, particularly from exposure to light and moisture.[3][4] For researchers, scientists, and drug development professionals, maintaining the purity and stability of benzyl bromide monomers is not merely a matter of good housekeeping; it is critical for ensuring reaction reproducibility, maximizing yields, and preventing the introduction of deleterious impurities into complex synthetic pathways.

This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of light-sensitive benzyl bromide. Moving beyond simple procedural lists, we will explore the causal mechanisms behind its degradation and present self-validating protocols designed to preserve the monomer's integrity from the stockroom to the reaction flask.

Pillar 1: Understanding the Degradation Pathways

The stability of benzyl bromide is primarily threatened by two environmental factors: light and moisture.[3][4] Understanding the chemical reactions initiated by these factors is fundamental to designing effective storage protocols.

Photodegradation: A Radical Problem

The C-Br bond in benzyl bromide is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or even high-energy visible light.[5] This event initiates a free-radical chain reaction, leading to the formation of various impurities and potential polymerization.[6][7] The resulting product is often discolored (appearing light brown or yellow) and contains impurities that can interfere with subsequent reactions.

Hydrolysis: The Insidious Effect of Moisture

Benzyl bromide reacts, albeit slowly, with water to undergo hydrolysis.[7] This nucleophilic substitution reaction yields benzyl alcohol and hydrogen bromide (HBr).[8] The accumulation of HBr is particularly problematic as it is a corrosive acid that can catalyze further decomposition and, in a sealed container, lead to a dangerous buildup of pressure.[6] Furthermore, HBr can react with metal containers or equipment, generating flammable hydrogen gas.[6][8]

Caption: Fig. 1: Primary Degradation Pathways of Benzyl Bromide.

Pillar 2: Core Storage and Handling Protocols

A self-validating storage system is one where the protocols inherently mitigate the risks identified in the degradation pathways. The following directives are designed to create such a system.

Mandatory Storage Conditions

Adherence to specific storage conditions is the most effective strategy for maximizing the shelf life of benzyl bromide. These conditions are not merely recommendations but are critical for maintaining monomer purity.

| Parameter | Requirement | Rationale | Consequence of Non-Compliance |

| Light | Store in amber or opaque glass containers.[9][10] Keep in a dark location, such as a dedicated chemical cabinet.[11] | Prevents light-induced homolytic cleavage of the C-Br bond, inhibiting radical formation.[5] | Photodegradation, discoloration (yellow/brown), formation of polymeric byproducts, and reduced purity. |

| Moisture | Keep container tightly sealed.[8][12] Store in a dry, well-ventilated area.[11] Consider storage under an inert atmosphere (N₂ or Ar). | Prevents hydrolysis, which produces corrosive HBr and benzyl alcohol.[3][7] | Increased acidity, pressure buildup in sealed containers, potential corrosion of metal shelving, and contamination with benzyl alcohol.[6] |

| Temperature | Store in a cool place, ideally between 2-8°C for long-term storage, though room temperature is acceptable for shorter periods.[13][14] | Reduces the rate of potential decomposition reactions and polymerization.[6] | Accelerated degradation, increased vapor pressure, and potential for slow polymerization even in the absence of light.[6] |

| Atmosphere | For high-purity applications, flush the container headspace with an inert gas (Nitrogen or Argon) before sealing.[12] | Displaces atmospheric oxygen and moisture, providing an additional protective barrier against oxidation and hydrolysis. | Slow degradation due to ambient moisture and oxygen, compromising the monomer for sensitive applications. |

| Container | Use original manufacturer's glass container.[6] Ensure cap liner is intact and chemically resistant (e.g., PTFE). | Glass is inert to benzyl bromide. A proper seal prevents moisture ingress and vapor leakage.[6] | Contamination from reactive container materials; slow evaporation and moisture ingress through a poor seal. |

Safe Handling: A Step-by-Step Approach

Proper handling is crucial to prevent both contamination of the monomer and exposure to the operator. Benzyl bromide is a strong lachrymator and is irritating to the skin and respiratory tract.[1][3]

-

Preparation : Always work in a well-ventilated laboratory fume hood.[12][15] Ensure emergency eye wash and safety showers are accessible.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11][15]

-

Dispensing : When transferring the liquid, use clean, dry glass syringes or pipettes. To maintain an inert atmosphere, use a Schlenk line or a glove box for highly sensitive applications. For routine use, minimize the time the bottle is open.

-

Inert Gas Blanket : Before re-sealing the container, flush the headspace with a gentle stream of inert gas to displace any air and moisture that may have entered.[12]

-

Sealing : Tightly close the container immediately after use.[8][14] For bottles with screw caps, consider using paraffin film around the cap for an extra layer of protection against atmospheric moisture during long-term storage.

-

Cleanup : Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand) and dispose of it as hazardous waste according to local regulations.[11]

Pillar 3: Field-Proven Experimental Protocol

This section provides a detailed methodology for a common application of benzyl bromide—the synthesis of benzyl azide.[16] This protocol integrates the storage and handling principles discussed above.

Synthesis of Benzyl Azide via Nucleophilic Substitution

This reaction is a classic Sₙ2 substitution where the azide anion displaces the bromide.[16]

Materials and Reagents:

-

Benzyl Bromide (stored in an amber bottle, under inert gas)

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl Ether

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Separatory funnel

-

Standard glassware

Step-by-Step Procedure:

-

Reaction Setup : In a fume hood, add sodium azide (1.2 equivalents) to a dry, round-bottom flask containing a magnetic stir bar and anhydrous DMSO. Stir the mixture until the sodium azide is fully dissolved.[16]

-

Reagent Addition : Retrieve the benzyl bromide from its dark, cool storage location. Working swiftly to minimize exposure to light and air, draw up 1.0 equivalent of benzyl bromide using a dry glass syringe.

-

Initiation : Add the benzyl bromide dropwise to the stirred sodium azide solution.[16]

-

Reaction : Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : Once the reaction is complete, carefully and slowly quench the reaction by adding deionized water. This process can be exothermic.

-

Extraction : Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[16]

-

Washing : Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMSO and salts.[16]

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude benzyl azide product.

-

Storage of Product : If not used immediately, store the resulting benzyl azide in a cool, dark place, as it is also a potentially energetic compound.

Caption: Fig. 2: Experimental Workflow for Benzyl Azide Synthesis.

Conclusion

The effective management of light-sensitive benzyl bromide monomers is a critical competency for any high-purity synthesis laboratory. By understanding the fundamental mechanisms of photodegradation and hydrolysis, researchers can implement robust storage and handling protocols that serve as a self-validating system to protect the monomer's integrity. Storing benzyl bromide in sealed, opaque containers in a cool, dry, and dark environment is paramount. Integrating these principles into daily laboratory workflows, as demonstrated in the experimental protocol, will ensure the reliability and reproducibility of synthetic outcomes, ultimately safeguarding the integrity of the research and development process.

References

- Vertex AI Search. Benzyl-Bromide - Safety Data Sheet. (2013).

- Santa Cruz Biotechnology. Benzyl bromide.

- PubChem. Benzyl Bromide | C7H7Br | CID 7498.

- Wikipedia. Benzyl bromide.

- Synquest Labs. Benzyl bromide.

- CAMEO Chemicals. BENZYL BROMIDE.

- Fisher Scientific. SAFETY DATA SHEET - Benzyl bromide. (2010).

- CDN Isotopes. Safety Data Sheet - Benzyl Bromide.

- Tokyo Chemical Industry. Benzyl Bromide (stabilized with Propylene Oxide).

- Labtag Blog. 5 Tips for Handling Photosensitive Reagents. (2024).

- Mia Secret. How To Store Liquid Monomers for Maximum Shelf Life. (2025).

- Fisher Scientific. SAFETY DATA SHEET - Benzyl bromide. (2010).

- Benchchem. Benzyl Bromide | Alkylating Agent for Synthesis.

- Benchchem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.

- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

- Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. (2006).

- Beilstein Journals. Light on the sustainable preparation of aryl-cored dibromides. (2024).

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. BJOC - Light on the sustainable preparation of aryl-cored dibromides [beilstein-journals.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Mia Secret Store [miasecretstore.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for ATRP of 1-(Bromomethyl)-3-ethenylbenzene: A Guide for Advanced Polymer Synthesis

Foreword: The Strategic Value of Poly(1-(bromomethyl)-3-ethenylbenzene)

In the landscape of advanced polymer synthesis, precision is paramount. Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone technique for achieving well-defined polymeric architectures. This guide focuses on the ATRP of this compound, a monomer of significant interest for its dual functionality. The vinyl group participates in controlled polymerization, while the bromomethyl group serves as a versatile handle for post-polymerization modification. This unique characteristic makes the resulting polymer, poly(this compound), a valuable precursor for a wide array of functional materials, particularly in the realms of drug delivery, biomedical engineering, and advanced materials science.[1][2] This document provides a comprehensive protocol and the underlying scientific rationale for the successful synthesis and application of this functional polymer.

Foundational Principles: Why ATRP for this compound?

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism hinges on a reversible equilibrium between active, propagating radical species and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[3] This equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.

For a monomer like this compound, which contains a reactive benzylic bromide, the choice of polymerization technique is critical. While ATRP is a viable option, it is important to acknowledge a potential side reaction: the benzylic bromide can, under certain conditions, interact with the catalyst system or growing polymer chains. An alternative, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is often employed for the closely related vinylbenzyl chloride to circumvent such issues.[4][5] However, with careful control of reaction conditions, ATRP can be successfully utilized for this compound, offering the advantage of a simpler experimental setup for many laboratories.

This protocol is designed to mitigate potential side reactions by optimizing catalyst selection, temperature, and solvent, thereby ensuring a controlled polymerization process.

Materials and Reagents

Proper preparation and handling of all reagents are critical for a successful ATRP.

| Reagent | Grade | Supplier (Example) | Purpose |

| This compound | ≥97% | Sigma-Aldrich | Monomer |

| Copper(I) bromide (CuBr) | 99.99% | Sigma-Aldrich | Catalyst |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | Sigma-Aldrich | Ligand |

| Ethyl α-bromoisobutyrate (EBiB) | 98% | Sigma-Aldrich | Initiator |

| Anisole | Anhydrous, 99.7% | Sigma-Aldrich | Solvent |

| Tetrahydrofuran (THF) | HPLC grade | Fisher Scientific | Solvent for purification |

| Methanol | ACS grade | Fisher Scientific | Non-solvent for precipitation |

| Basic alumina | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal |

| Neutral alumina | Activated | Sigma-Aldrich | For catalyst removal |

| Nitrogen or Argon gas | High purity (≥99.998%) | Airgas | Inert atmosphere |

Note on Reagent Purity: The success of ATRP is highly sensitive to impurities, particularly oxygen and other radical species. It is imperative to use high-purity reagents and deoxygenate all solvents and the monomer prior to use. The monomer, this compound, should be passed through a column of basic alumina to remove any polymerization inhibitors.

Detailed Experimental Protocol: Solution ATRP of this compound

This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 50.

Reaction Setup and Deoxygenation

-

Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with high-purity nitrogen or argon. This ensures an oxygen-free environment.

-

Monomer and Solvent Preparation: In a separate, dry round-bottom flask, add this compound (1.99 g, 10 mmol) and anhydrous anisole (10 mL). Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Initiator Preparation: Prepare a stock solution of the initiator, ethyl α-bromoisobutyrate (EBiB), in deoxygenated anisole.

Polymerization

-

To the Schlenk flask containing CuBr, add deoxygenated PMDETA (20.8 µL, 0.1 mmol) via a gastight syringe. The mixture should turn into a colored complex.

-

Transfer the deoxygenated monomer/anisole solution to the Schlenk flask containing the catalyst/ligand complex via a cannula or a gastight syringe.

-

Place the Schlenk flask in a preheated oil bath at 90 °C and allow the mixture to stir for 10-15 minutes to ensure complete dissolution and complex formation.

-

Initiate the polymerization by adding the EBiB initiator solution (e.g., for a DP of 50, add 0.2 mmol of EBiB) via a gastight syringe.

-

Allow the reaction to proceed at 90 °C. Periodically, small aliquots can be withdrawn under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

Termination and Purification

-

After the desired monomer conversion is reached (typically 4-8 hours), terminate the polymerization by opening the flask to air and cooling the reaction mixture to room temperature. The solution will likely turn green, indicating oxidation of the copper catalyst.

-

Dilute the reaction mixture with THF (approx. 10 mL).

-

Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.

-

Collect the white polymer precipitate by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.

Characterization and Expected Results

| Parameter | Target Value/Range | Technique | Justification |